5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-1-propylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCXUEZECUORFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983546 | |

| Record name | 5-Oxo-1-propylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6499-56-5 | |

| Record name | 5-Oxo-1-propylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Introduction

5-Oxo-1-propylpyrrolidine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrolidinone family. This class of compounds is of significant interest in medicinal chemistry and materials science due to the presence of a lactam ring, a carboxylic acid group, and a variable N-substituent, which in this case is a propyl group. These functional groups impart a unique combination of polarity, hydrogen bonding capability, and lipophilicity, making the study of its physical properties essential for applications in drug design, formulation, and chemical synthesis. Understanding properties such as solubility, acidity (pKa), and melting point is critical for predicting the compound's behavior in biological systems and for designing efficient purification and handling protocols.

This guide provides a comprehensive overview of the core physical properties of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid. Where direct experimental data is not publicly available, this document outlines the established methodologies for their determination, grounded in authoritative protocols, and provides expected values based on the analysis of its chemical structure and analogous compounds.

Core Physicochemical Characteristics

A summary of the fundamental properties of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid is presented below. These values are foundational for any experimental work involving this molecule.

| Property | Data | Source / Method |

| Molecular Formula | C₈H₁₃NO₃ | Calculated |

| Molecular Weight | 187.20 g/mol | Calculated |

| CAS Number | 208118-23-4 | Chemical Supplier Data[1] |

| Physical Form | Solid | Predicted based on analogs[2][3] |

| pKa (Carboxylic Acid) | ~4-5 | Estimated[4][5] |

| Solubility | Varies | See Section 3 |

Molecular Structure and Stereochemistry

The molecular structure dictates the entirety of the compound's physical and chemical behavior. The central feature is a five-membered pyrrolidinone ring, with a propyl group attached to the nitrogen atom and a carboxylic acid at the C-3 position.

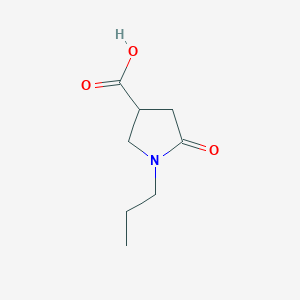

Caption: 2D Structure of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid.

The carbon atom at the C-3 position is a chiral center. Therefore, the compound can exist as two enantiomers, (R)- and (S)-, or as a racemic mixture. The specific stereoisomer will influence properties such as melting point and optical rotation, and critically, its biological activity. It is imperative for researchers to characterize the stereochemistry of their sample.

Solubility Profile: A Predictive Analysis

The solubility of a compound is a critical parameter for its use in solution-based assays, formulations, and as a reactant in synthesis. The structure of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid, containing both a polar carboxylic acid and a lactam group, alongside a nonpolar N-propyl chain, suggests a nuanced solubility profile.

-

Aqueous Solubility : The carboxylic acid and lactam functionalities can engage in hydrogen bonding with water, suggesting some degree of aqueous solubility[6]. However, the three-carbon alkyl chain increases lipophilicity, which will limit its solubility compared to the unsubstituted parent compound, 5-oxopyrrolidine-3-carboxylic acid[6][7]. Aqueous solubility is expected to be highly pH-dependent; in basic media (pH > pKa), the compound will deprotonate to form a carboxylate salt, which is significantly more water-soluble.

-

Organic Solvent Solubility : The presence of the hydrocarbon propyl group and the overall molecular structure suggests good solubility in polar organic solvents like ethanol, methanol, DMSO, and DMF[6]. Solubility in nonpolar solvents like hexane is expected to be low.

Experimental Protocol for Solubility Determination

A robust method for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.

Objective: To determine the solubility of the compound in a given solvent at a specified temperature.

Materials:

-

5-Oxo-1-propylpyrrolidine-3-carboxylic acid

-

Selected solvent (e.g., pH 7.4 phosphate buffer, ethanol)

-

Scintillation vials or screw-capped tubes

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Filtration device (e.g., 0.22 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial, ensuring that a significant amount will remain undissolved. This is a critical step to guarantee saturation[8].

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker within an incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The rate of dissolution decreases as the solution approaches saturation, so adequate time is crucial[8].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant. Immediately filter it through a syringe filter to remove all undissolved particles. This step is vital to avoid artificially inflating the concentration measurement.

-

Quantification: Dilute the filtered sample into a suitable mobile phase and analyze its concentration using a pre-validated analytical method (e.g., HPLC).

-

Calculation: The solubility is calculated based on the measured concentration and any dilution factors used.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Acidity and pKa

The carboxylic acid group is the primary acidic center in the molecule. The acid dissociation constant (pKa) is a measure of its tendency to donate a proton in solution.

Significance: The pKa value is paramount for predicting the ionization state of the molecule at a given pH. This affects its solubility, lipophilicity, membrane permeability, and receptor-binding interactions. For carboxylic acids, the typical pKa range is between 4 and 5[4]. The electron-withdrawing nature of the adjacent lactam carbonyl group may slightly lower the pKa compared to a simple alkyl carboxylic acid. At physiological pH (~7.4), the carboxylic acid will be almost entirely deprotonated and negatively charged.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes upon the addition of a titrant.[9][10]

Objective: To determine the pKa of the carboxylic acid functional group.

Materials:

-

5-Oxo-1-propylpyrrolidine-3-carboxylic acid

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized, CO₂-free water

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of CO₂-free deionized water. If aqueous solubility is low, a co-solvent like methanol or DMSO may be used, though this can slightly alter the apparent pKa.

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titration: Begin stirring and record the initial pH. Add small, precise increments of the standardized NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve[10].

-

pKa Determination: The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This point corresponds to the inflection point of the sigmoid curve. Mathematically, it can be found by identifying the maximum of the first derivative of the titration curve (ΔpH/ΔV).

Thermal Properties: Melting and Boiling Points

Thermal properties are key indicators of purity and molecular forces.

-

Melting Point: As a solid at room temperature, the compound will have a distinct melting point. Carboxylic acids exhibit strong intermolecular hydrogen bonding, often forming dimers, which leads to higher melting points compared to other functional groups of similar molecular weight[6][11]. The melting point is a sharp, well-defined range for a pure crystalline substance and is an essential criterion for quality control.

-

Boiling Point: Carboxylic acids also have exceptionally high boiling points due to strong hydrogen bonding[11]. However, determining the boiling point of this compound may be challenging as it could be prone to decomposition at elevated temperatures before boiling, a common trait for complex organic molecules.

Conclusion

The physical properties of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid are governed by the interplay between its polar carboxylic acid and lactam groups and its nonpolar N-propyl substituent. This structure confers moderate and pH-dependent aqueous solubility, good solubility in polar organic solvents, and an acidic pKa typical of carboxylic acids. While specific experimental values for melting point and boiling point require empirical determination, established protocols are available for rigorously characterizing these essential parameters. The methodologies and predictive analyses provided in this guide serve as a foundational resource for researchers, enabling informed decisions in the handling, formulation, and application of this versatile chemical scaffold.

References

-

wikiHow. How to Determine Solubility. Available from: [Link]

-

Quora. How would you test for solubility in a compound? (2019-02-20). Available from: [Link]

- Google Patents. Method for determining solubility of a chemical compound. (WO2005116635A1).

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). Available from: [Link]

-

PubChem. 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid. Available from: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? (2025-02-11). Available from: [Link]

-

PubChem. 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. Available from: [Link]

-

LookChem. 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid. Available from: [Link]

-

ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2025-08-10). Available from: [Link]

-

Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. Available from: [Link]

-

Master Organic Chemistry. The pKa Table Is Your Friend. (2010-06-18). Available from: [Link]

-

ResearchGate. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (2025-08-06). Available from: [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. (2013-08-08). Available from: [Link]

-

R Discovery. Thermodynamic Estimate of pKa Values of the Carboxylic Acids in Aqueous Solution with the Density Functional Theory. (2010-05-01). Available from: [Link]

-

PubChem. 5-Oxopyrrolidine-3-carboxylic acid. Available from: [Link]

-

Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. (2022-09-15). Available from: [Link]

-

National Institutes of Health. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022-08-06). Available from: [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

-

ResearchGate. DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020-04-06). Available from: [Link]

-

TSFX. Physical Properties of Carboxylic Acids. Available from: [Link]

-

2a biotech. Products. Available from: [Link]

Sources

- 1. 5-oxo-1-propylpyrrolidine-3-carboxylic acid(SALTDATA: FREE) | 208118-23-4 [m.chemicalbook.com]

- 2. 5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid | 845546-25-0 [sigmaaldrich.com]

- 3. 5-Oxo-pyrrolidine-3-carboxylic acid | 7268-43-1 [sigmaaldrich.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tsfx.edu.au [tsfx.edu.au]

"5-Oxo-1-propylpyrrolidine-3-carboxylic acid" chemical structure and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1] As a cyclic lactam, it provides a rigid framework that can be strategically functionalized to interact with various biological targets. The parent compound, 5-oxoproline (also known as pyroglutamic acid), is a natural amino acid derivative found in living organisms, playing a role in glutathione metabolism.[2] The derivatization of this core, particularly at the N-1 and C-3 positions, allows for the systematic exploration of structure-activity relationships (SAR). This guide focuses on a specific analog, 5-Oxo-1-propylpyrrolidine-3-carboxylic acid , providing a comprehensive overview of its synthesis, structural characterization, and the scientific rationale behind the applied methodologies. This document is intended for researchers and professionals engaged in chemical synthesis and drug development who require a robust framework for preparing and validating novel small molecules.

Chemical Identity and Physicochemical Properties

5-Oxo-1-propylpyrrolidine-3-carboxylic acid is a derivative of 5-oxoproline, featuring a propyl group attached to the ring nitrogen. This modification significantly alters the lipophilicity and conformational flexibility of the parent molecule, potentially influencing its biological interactions.

Caption: 2D Structure of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃NO₃ | (Calculated) |

| Molecular Weight | 171.19 g/mol | (Calculated) |

| XLogP3 (Predicted) | -0.1 | (Analog Data[3]) |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Hydrogen Bond Acceptors | 3 | (Calculated) |

| Rotatable Bond Count | 3 | (Calculated) |

| Appearance | Expected to be a white to off-white solid | (General properties of carboxylic acids[4]) |

| Solubility | Expected to be soluble in water and polar organic solvents | (General properties of carboxylic acids[4]) |

Synthesis Pathway: Michael Addition

Expertise & Rationale: The most direct and well-established method for synthesizing N-substituted 5-oxopyrrolidine-3-carboxylic acids is the Michael addition of a primary amine to itaconic acid.[5][6] This reaction proceeds via the conjugate addition of the amine to one of the carboxylic acid groups of itaconic acid, followed by an intramolecular cyclization (lactamization) upon heating, which expels a molecule of water to form the stable five-membered pyrrolidinone ring. This one-pot synthesis is efficient and avoids the need for complex protecting group strategies.

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Synthesis

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine itaconic acid (1.0 eq) and n-propylamine (1.1 eq). Rationale: A slight excess of the amine ensures complete consumption of the limiting reagent, itaconic acid.

-

Reaction: Heat the mixture to 140-150 °C with vigorous stirring. The reaction can be performed solvent-free or with a catalytic amount of glacial acetic acid.[5] Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting materials. The reaction is typically complete within 2-4 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. The crude product may solidify upon cooling.

-

Purification: Dissolve the crude solid in a minimal amount of hot ethanol or water. Allow the solution to cool slowly to induce recrystallization. Filter the resulting crystals, wash with a small amount of cold solvent, and dry under vacuum to yield the pure product.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure and to ensure the purity of the synthesized compound.[1] The following protocols and expected data serve as a self-validating system for the target molecule.

Caption: Comprehensive workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

Expected ¹H NMR Data (400 MHz, DMSO-d₆) Rationale: DMSO-d₆ is chosen as the solvent due to its ability to dissolve polar carboxylic acids and to observe the exchangeable acidic proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | broad singlet | 1H | Carboxylic Acid (-COOH ) |

| ~3.4 - 3.2 | multiplet | 3H | -N-CH₂ -CH₂- (propyl) & Ring -CH -COOH |

| ~2.8 - 2.6 | multiplet | 2H | Ring -N-CH₂ -CH- |

| ~2.4 - 2.2 | multiplet | 2H | Ring -CO-CH₂ -CH- |

| ~1.5 | sextet | 2H | -CH₂-CH₂ -CH₃ (propyl) |

| ~0.85 | triplet | 3H | -CH₂-CH₃ (propyl) |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆) Rationale: Provides a count of unique carbon atoms and their chemical environment, confirming the presence of carbonyl groups and the aliphatic chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~174.5 | Carboxylic Acid (C =O) |

| ~172.0 | Lactam (C =O) |

| ~48.0 | Ring -N-C H₂- |

| ~45.0 | -N-C H₂- (propyl) |

| ~40.0 | Ring -C H-COOH |

| ~35.0 | Ring -CO-C H₂- |

| ~20.0 | -C H₂-CH₃ (propyl) |

| ~11.0 | -C H₃ (propyl) |

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for both nuclei should be employed.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks based on their chemical shifts, multiplicities, and correlations observed in 2D NMR experiments (like COSY and HSQC) if necessary.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds upon absorption of infrared radiation. It is particularly effective for identifying carbonyl and hydroxyl groups.[7][8]

Expected IR Absorption Bands Rationale: The presence of two distinct carbonyl groups (lactam and carboxylic acid) and a broad O-H stretch are the key diagnostic features for this molecule.[9][10]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (dimer) |

| ~1680 | Strong, Sharp | C=O Stretch | Lactam (Amide I band) |

| ~1320 | Medium | C-O Stretch | Carboxylic Acid |

| ~1210 | Medium | C-N Stretch | Lactam |

Experimental Protocol: IR

-

Sample Preparation: Prepare a sample using either the KBr pellet method or as a thin film on a salt plate (for oils/low-melting solids). For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[1] A background spectrum should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which is crucial for confirming the elemental composition.

Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z | Interpretation |

| HRMS | ESI+ | 172.0917 | [M+H]⁺ (Calculated for C₈H₁₄NO₃⁺: 172.0917) |

| HRMS | ESI- | 170.0772 | [M-H]⁻ (Calculated for C₈H₁₂NO₃⁻: 170.0771) |

| LRMS | ESI+ | 172.1 | [M+H]⁺ |

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

-

Data Acquisition: Infuse the sample solution into the mass spectrometer equipped with an electrospray ionization (ESI) source. Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the observed m/z value with the calculated theoretical mass. Analyze fragmentation patterns if necessary to further support the proposed structure.

Potential Applications in Research and Development

Derivatives of 5-oxoproline are actively investigated for various therapeutic applications. The pyrrolidinone core is a key feature in molecules with antimicrobial, anti-inflammatory, and anti-tumor activities.[11][12] N-substituted derivatives, in particular, have been explored as potent agonists and antagonists for receptors like the melanocortin-4 receptor (MC4R) and as inhibitors of collagen-induced platelet aggregation.[13][14] The synthesis and characterization of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid provide a valuable building block for creating libraries of novel compounds aimed at these and other biological targets. Its carboxylic acid handle allows for further chemical modification, such as amide coupling, to generate more complex molecules for screening in drug discovery programs.[6]

Conclusion

This guide has outlined a robust and logical framework for the synthesis and comprehensive characterization of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid . The proposed synthetic route is efficient, and the combination of NMR, IR, and MS provides a multi-faceted, self-validating approach to confirm the molecule's identity and purity. The detailed protocols and expected analytical data serve as a reliable reference for researchers, enabling the confident production and validation of this and similar pyrrolidinone derivatives for further investigation in medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. echemi.com [echemi.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Oxo-1-propylpyrrolidine-3-carboxylic acid and its Analogs: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical landscape surrounding the 5-oxopyrrolidine-3-carboxylic acid scaffold, with a specific focus on the synthesis, properties, and potential applications of N-substituted analogs, including the titular "5-Oxo-1-propylpyrrolidine-3-carboxylic acid." This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the strategic design and utilization of this versatile chemical entity.

Introduction to the 5-Oxopyrrolidine-3-carboxylic Acid Core

The 5-oxopyrrolidine-3-carboxylic acid moiety is a chiral, cyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid conformation and the presence of both a carboxylic acid and a lactam functionality make it an attractive building block for the synthesis of complex, biologically active molecules. The pyrrolidine ring system is a common feature in a multitude of natural products and pharmaceuticals, valued for its ability to orient substituents in a well-defined three-dimensional space, thereby facilitating precise interactions with biological targets.

The core structure, 5-oxopyrrolidine-3-carboxylic acid, possesses the CAS number 7268-43-1.[1] While the specific propyl-substituted derivative is not widely documented, a vast body of literature exists for analogs with various substituents at the N-1 position. Understanding the synthesis and properties of these related compounds provides a robust framework for approaching the design and application of "5-Oxo-1-propylpyrrolidine-3-carboxylic acid."

Physicochemical Properties and Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Oxopyrrolidine-3-carboxylic acid | 7268-43-1 | C5H7NO3 | 129.11[1] |

| 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | 39629-86-2 | C11H11NO3 | 205.21[2] |

| 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid | 133747-57-6 | C12H13NO3 | 219.24[3] |

| 5-Oxo-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid | 175136-92-2 | C10H11NO3S | 225.26 |

| 5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid | 96449-93-3 | C13H15NO3 | 233.26 |

| 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | 10054-21-4 | C17H31NO3 | 297.4[4] |

| (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid | 94108-41-5 | C23H41NO3 | 379.58[5] |

Synonyms: The nomenclature for this class of compounds can vary. Common synonyms often involve interchanging "oxo" with "keto" and "pyrrolidine" with "pyrrolidinone." For instance, "5-Oxo-1-propylpyrrolidine-3-carboxylic acid" might also be referred to as "1-Propyl-5-oxopyrrolidine-3-carboxylic acid" or "N-Propyl-pyroglutamic acid-3-carboxylic acid." The parent compound, 5-oxopyrrolidine-3-carboxylic acid, is also known as 5-Oxo-pyrrolidine-3-carboxylic acid.[1]

Synthesis of N-Substituted 5-Oxopyrrolidine-3-carboxylic Acids

The synthesis of 5-oxo-1-substituted-pyrrolidine-3-carboxylic acids is typically achieved through the cyclization of itaconic acid with a primary amine. This reaction provides a straightforward and versatile route to a wide array of N-substituted derivatives.

General Synthetic Protocol

A common and effective method involves the direct condensation of itaconic acid with the desired primary amine, in this case, propylamine, often under neat conditions or in a high-boiling solvent at elevated temperatures.

Step-by-Step Methodology:

-

Reactant Preparation: Equimolar amounts of itaconic acid and propylamine are measured.

-

Reaction Setup: The reactants are combined in a round-bottom flask equipped with a reflux condenser. The reaction can be performed solvent-free or with a solvent like acetic acid.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 140-165°C.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is then typically purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

The causality behind this experimental choice lies in the Michael addition of the primary amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to form the stable five-membered lactam ring.

Caption: General workflow for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids.

Potential Applications in Drug Discovery and Development

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been explored for a range of therapeutic applications, demonstrating their potential as scaffolds for the development of novel drugs. The biological activity is often modulated by the nature of the substituent at the N-1 position.

Antimicrobial and Antibacterial Agents

Several studies have investigated the antimicrobial properties of this class of compounds. For instance, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their efficacy against various Gram-positive and Gram-negative bacteria.[7] Furthermore, compounds bearing a 5-nitrothiophene substituent have shown promising and selective activity against multidrug-resistant Staphylococcus aureus strains.[8] The introduction of a propyl group at the N-1 position could potentially modulate the lipophilicity of the molecule, which may influence its ability to penetrate bacterial cell membranes.

Anti-inflammatory Agents

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been utilized in the design of potent anti-inflammatory agents. A series of derivatives were synthesized and screened for their activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in inflammatory processes.[9] The ability to readily modify the N-1 substituent allows for the fine-tuning of the molecule's interaction with the target enzyme's binding pocket.

Anticancer Activity

The structural versatility of 5-oxopyrrolidine derivatives makes them attractive candidates for the development of anticancer agents. Certain derivatives have demonstrated potent anticancer activity against A549 lung cancer cells.[8] The design of novel analogs, such as the N-propyl variant, could lead to compounds with improved efficacy and selectivity.

Caption: Potential therapeutic applications of the 5-oxopyrrolidine-3-carboxylic acid scaffold.

Conclusion and Future Directions

The 5-oxopyrrolidine-3-carboxylic acid core represents a privileged scaffold in medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutic agents. While "5-Oxo-1-propylpyrrolidine-3-carboxylic acid" itself is not extensively characterized in the public domain, the well-established synthetic routes and the diverse biological activities of its analogs provide a strong foundation for its exploration. Future research in this area should focus on the systematic synthesis and biological evaluation of a library of N-alkyl substituted derivatives, including the propyl analog, to further elucidate the structure-activity relationships and unlock the full therapeutic potential of this promising class of compounds. The insights gained from such studies will undoubtedly contribute to the development of next-generation therapeutics for a wide range of diseases.

References

-

PubChem. (n.d.). 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]

-

LookChem. (n.d.). 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

Molecule-on. (n.d.). 5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

-

PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]

-

PubChem. (n.d.). 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 5-Oxo-3-pyrrolidinecarboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

Sources

- 1. 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid|lookchem [lookchem.com]

- 4. 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | C17H31NO3 | CID 111996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activities of 5-Oxopyrrolidine Derivatives

Introduction

The 5-oxopyrrolidine, or 2-pyrrolidinone, ring is a five-membered lactam that stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents. This scaffold is not only prevalent in a wide array of natural products but also forms the core of numerous FDA-approved drugs, highlighting its significance in pharmaceutical sciences.[1][2] Derivatives of 5-oxopyrrolidine exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. This versatility stems from the scaffold's ability to be chemically modified at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with diverse biological targets.

This guide provides an in-depth exploration of the major biological activities associated with 5-oxopyrrolidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the mechanisms of action, structure-activity relationships (SAR), and the experimental protocols necessary to validate these activities. We will delve into the causality behind experimental choices, present self-validating methodologies, and ground all claims in authoritative, referenced literature.

Chapter 1: The 5-Oxopyrrolidine Scaffold: A Foundation for Bioactivity

The therapeutic potential of the 5-oxopyrrolidine scaffold is unlocked through synthetic chemistry. The ability to generate large, diverse libraries of derivatives is crucial for screening and identifying lead compounds. A common and efficient synthetic route involves the aza-Michael addition reaction between a primary amine and itaconic acid, which upon heating, readily cyclizes to form the core lactam ring.[3][4][5] This foundational molecule, typically a carboxylic acid, serves as a versatile starting point for a multitude of further modifications, such as esterification, hydrazinolysis, and subsequent condensation with aldehydes or diketones to produce hydrazones, azoles, and other heterocyclic systems known to confer potent bioactivity.[3][6]

The rationale for these extensive modifications is rooted in the principles of medicinal chemistry: to explore the chemical space around the core scaffold, thereby modulating properties like solubility, stability, and, most importantly, affinity for specific biological targets. The addition of moieties like hydrazones, for instance, introduces a reactive azomethine pharmacophore that is frequently associated with a broad spectrum of biological effects.[7]

Chapter 2: Potent Anticancer Activity

The development of novel anticancer agents is a primary focus of 5-oxopyrrolidine research. Derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including lung adenocarcinoma (A549), melanoma, and triple-negative breast cancer.[3][7][8]

Mechanism of Action: Protein Kinase Inhibition

A key mechanism underlying the anticancer effects of these compounds is the inhibition of protein kinases.[7] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer. Molecular docking studies have suggested that certain 5-oxopyrrolidine-hydrazone derivatives can act as multi-kinase inhibitors, showing high binding affinity to the active sites of key oncogenic kinases like BRAF and the non-receptor tyrosine kinase SRC.[7][8][9] By occupying the ATP-binding pocket of these enzymes, the derivatives prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer progression.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly structure-dependent. Studies have consistently shown that the nature of the substituents on the phenyl ring and the hydrazone moiety significantly influences activity. For instance, the presence of a free amino group on the N-phenyl ring can enhance anticancer activity while reducing cytotoxicity toward non-cancerous cells.[3] Furthermore, incorporating specific heterocyclic fragments, such as 5-nitrothiophene or benzimidazole, has been shown to yield compounds with the highest potency against lung cancer cells.[3][6]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by determining their half-maximal inhibitory concentration (IC₅₀) or by measuring the percentage of cell viability at a fixed concentration.

| Compound Type / Key Substituent | Cancer Cell Line | Activity Measure | Result | Reference |

| Bishydrazone with 5-nitrothienyl | A549 (Lung) | % Viability @ 100 µM | < 20% | [3] |

| 5-Fluorobenzimidazole derivative | A549 (Lung) | % Viability @ 100 µM | ~25% | [6] |

| 2-hydroxynaphthalenylmethylene | IGR39 (Melanoma) | EC₅₀ | 13.0 µM | [8] |

| 2-hydroxynaphthalenylmethylene | MDA-MB-231 (Breast) | EC₅₀ | 19.8 µM | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10][11] It is a foundational experiment for screening the cytotoxic effects of novel compounds.

Causality: This protocol is designed to provide a reproducible measure of cytotoxicity. The principle relies on the fact that only viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells. Each step, from cell seeding density to solubilization, is critical for obtaining reliable dose-response curves.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-oxopyrrolidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with solvent, e.g., DMSO) and a blank control (medium only).[12]

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effect.

-

MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10][12]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm to subtract background noise.[10]

-

Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the corrected absorbance of treated wells to the vehicle control wells. Plot the viability percentage against compound concentration to determine the IC₅₀ value.

Chapter 3: Broad-Spectrum Antimicrobial Activity

With the rise of antimicrobial resistance, the need for new classes of antibiotics is critical. 5-Oxopyrrolidine derivatives have emerged as a promising scaffold for developing agents targeting multidrug-resistant pathogens, particularly Gram-positive bacteria.[3]

Spectrum of Activity and Mechanism

These compounds exhibit potent, selective activity against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).[3][5] Notably, some derivatives show bactericidal activity at concentrations close to their inhibitory concentrations.[5] While the exact mechanisms are still under investigation, potential targets include enzymes essential for bacterial cell growth and viability, such as undecaprenyl pyrophosphate (UPP) synthase, which is involved in cell wall synthesis and is not found in humans.[13] Furthermore, certain derivatives have demonstrated the ability to disrupt and eradicate established bacterial biofilms, a key factor in chronic and persistent infections.[4]

Structure-Activity Relationship (SAR)

As with anticancer activity, antimicrobial potency is dictated by chemical structure. The incorporation of a 5-nitrothiophene or 5-nitrofuran moiety into a hydrazone derivative has been shown to produce compounds with the strongest antibacterial properties.[3][4] These compounds have demonstrated efficacy that surpasses control antibiotics like cefuroxime against strains of S. aureus and Listeria monocytogenes.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring the potency of new antimicrobial compounds.[14][15]

| Compound / Key Substituent | Pathogen | MIC (µg/mL) | Reference |

| Derivative 21 (5-nitrothiophene) | MRSA (USA300) | 2 | [3] |

| Derivative 21 (5-nitrothiophene) | Linezolid-resistant S. aureus | 2 | [3] |

| Hydrazone (benzylidene) | S. aureus (ATCC 9144) | 3.9 | [4] |

| Hydrazone (5-nitrothienyl) | L. monocytogenes (ATCC 7644) | 3.9 | [4] |

| C58 (Natural Product Analog) | MRSA (39 isolates) | MIC₉₀ = 1 µg/mL | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a quantitative and reproducible method for determining the MIC of a compound, which is essential for its validation as a potential antimicrobial agent.[14][17][18]

Causality: The protocol is based on challenging a standardized bacterial inoculum with serial dilutions of the test compound. Growth is assessed by turbidity. The lowest concentration that inhibits visible growth is the MIC. Controls are critical for self-validation: a growth control ensures the bacteria are viable, a sterility control ensures the medium is not contaminated, and quality control strains with known MICs validate the accuracy of the entire test run.[14]

Methodology:

-

Preparation of Compound Stock: Dissolve the 5-oxopyrrolidine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microplate: Using a sterile 96-well microtiter plate, dispense 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) into all wells.[17]

-

Serial Dilution: Add 100 µL of the compound, diluted in MHB to twice the highest desired concentration, to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column. This creates a gradient of compound concentrations.[17]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Inoculate each well (except the sterility control) with 5 µL of the standardized bacterial suspension.[17] The final volume in each well will be ~100 µL.

-

Controls:

-

Growth Control: Wells containing MHB and bacteria but no compound.

-

Sterility Control: Wells containing only MHB.

-

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14] An ELISA plate reader can also be used to measure optical density for a more quantitative assessment.[17]

Chapter 4: Neuroprotective Effects

The 5-oxopyrrolidine scaffold is the core of the racetam family of drugs, known for their nootropic or cognitive-enhancing effects. This has spurred research into novel derivatives for treating neurodegenerative conditions like Alzheimer's disease and ischemic stroke.[1]

Mechanism of Action: Countering Excitotoxicity

A primary mechanism of neuronal damage in stroke and neurodegenerative disease is glutamate-induced excitotoxicity.[19][20] Excessive glutamate leads to the overactivation of NMDA receptors, causing a massive influx of Ca²⁺ ions into neurons. This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death.[19][21][22] Certain 5-oxopyrrolidine derivatives have shown significant neuroprotective effects by mitigating this process.[21] They can prevent neuronal loss by inhibiting the over-activation of NMDA receptors and the subsequent calcium overload.[21]

Experimental Protocol: In Vitro Glutamate Excitotoxicity Assay

This assay provides a robust cell-based model to screen for and validate the neuroprotective potential of test compounds.[19][23][24]

Causality: The protocol's logic is to first expose primary neurons to the potentially protective compound and then challenge them with a neurotoxic concentration of glutamate.[24] Cell viability is then measured to determine if the compound was able to prevent glutamate-induced cell death. By comparing the viability of cells treated with the compound versus those treated with glutamate alone, a direct measure of neuroprotection is obtained.

Methodology:

-

Cell Culture: Culture primary cortical neurons from embryonic rats or mice on poly-D-lysine coated plates or coverslips. Maintain cultures for 14-16 days in vitro to allow for mature synaptic connections to form.[25]

-

Compound Pre-incubation: Treat the mature neuronal cultures with various concentrations of the 5-oxopyrrolidine derivative for a period of 24 hours.[23][24] This allows the compound to enter the cells and engage its target.

-

Glutamate Insult: After the pre-incubation period, expose the neurons to a neurotoxic concentration of L-glutamate (e.g., 50-100 µM) for a defined duration (e.g., 24 hours).[19][24]

-

Endpoint Analysis: Assess neuronal viability and death using multiple endpoints:

-

Cell Viability: Use a viability assay like MTT or MTS to quantify the number of surviving cells.[19]

-

LDH Release: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage and necrosis.[23][24]

-

Caspase Activation: Measure the activity of caspases (e.g., Caspase-3) to quantify apoptosis.[23][24]

-

-

Data Analysis: Compare the results from compound-treated groups to a vehicle control (no compound, no glutamate) and a glutamate-only control. A statistically significant increase in viability or decrease in LDH/caspase activity in the presence of the compound indicates a neuroprotective effect.

Chapter 5: Other Notable Biological Activities

Beyond the major areas of anticancer, antimicrobial, and neuroprotective research, the 5-oxopyrrolidine scaffold is also being explored for other important therapeutic applications.

-

Antioxidant and Anti-inflammatory Activity: Many chronic diseases are linked to oxidative stress and inflammation. Some 5-oxopyrrolidine derivatives exhibit potent antioxidant properties, demonstrated through assays like DPPH radical scavenging.[26] A key mechanism for this is the activation of the Nrf2 signaling pathway.[27][28][29] Nrf2 is a master transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes.[27] By promoting Nrf2 translocation to the nucleus, these compounds can bolster the cell's intrinsic defense mechanisms against oxidative stress.[28][30]

-

Antiviral Activity: The broader class of 2-pyrrolidinone and hydrazone derivatives has been associated with antiviral properties, although this is a less explored area specifically for 5-oxopyrrolidine compounds.[1] Given the structural similarities to other known antiviral agents, this remains a promising avenue for future investigation.

Conclusion and Future Directions

The 5-oxopyrrolidine scaffold has unequivocally proven its value in medicinal chemistry, serving as a versatile and fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent and diverse biological activities, with the most compelling evidence in the fields of oncology, infectious disease, and neurology.

The success of this scaffold lies in its synthetic tractability and its ability to be decorated with a wide range of functional groups, enabling the systematic optimization of drug-like properties. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications can lead to highly potent and selective compounds.

Future research should focus on several key areas:

-

Mechanism of Action Elucidation: While progress has been made, the precise molecular targets for many of the most active compounds remain to be definitively identified. Advanced techniques such as chemical proteomics and thermal shift assays will be invaluable.

-

In Vivo Efficacy and Safety: The vast majority of studies are conducted in vitro. The critical next step is to advance the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Expansion of Therapeutic Targets: The demonstrated activities of these compounds suggest they may be effective against a wider range of diseases. Exploring their potential in other areas, such as metabolic or cardiovascular diseases, could yield new therapeutic opportunities.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. protocols.io [protocols.io]

- 19. scantox.com [scantox.com]

- 20. Glutamate and excitotoxicity in central nervous system disorders: ionotropic glutamate receptors as a target for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotection against glutamate-induced excitotoxicity and induction of neurite outgrowth by T-006, a novel multifunctional derivative of tetramethylpyrazine in neuronal cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective role of GLT-1/EAAT2 in glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. innoprot.com [innoprot.com]

- 24. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 25. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 26. mdpi.com [mdpi.com]

- 27. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. cris.biu.ac.il [cris.biu.ac.il]

- 30. Prevention of glutamate excitotoxicity in motor neurons by 5,6-dihydrocyclopenta-1,2-dithiole-3-thione: implication to the development of neuroprotective drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide

Introduction: A Versatile Scaffold in Modern Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid core, a five-membered lactam ring, represents a privileged scaffold in medicinal chemistry. Its inherent structural features, including a hydrogen bond acceptor and donor, and a carboxylic acid moiety, provide a versatile platform for the design of novel therapeutic agents. While the specific derivative, 5-Oxo-1-propylpyrrolidine-3-carboxylic acid, is not extensively characterized in publicly available literature, the broader class of its analogues has demonstrated a remarkable range of biological activities. These activities span from antimicrobial and anticancer to anti-inflammatory and cardiovascular applications, underscoring the significant potential of this chemical motif in addressing diverse medical needs.[1][2][3]

This technical guide offers an in-depth exploration of the synthesis, chemical properties, and biological significance of 5-oxopyrrolidine-3-carboxylic acid derivatives. We will delve into the causal reasoning behind synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships that govern their therapeutic effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this promising scaffold in their research endeavors.

Core Synthesis Strategies: Building the 5-Oxopyrrolidine Scaffold

The construction of the 5-oxopyrrolidine-3-carboxylic acid core is principally achieved through the cyclization of itaconic acid (2-methylenesuccinic acid) with a primary amine. This reaction provides a straightforward and efficient route to a wide array of 1-substituted derivatives. The choice of the primary amine is a critical determinant of the final compound's physicochemical properties and biological activity.

General Synthesis Workflow

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids typically involves a one-pot reaction where itaconic acid is heated with the desired primary amine. The reaction can be performed neat (solvent-free) or with the addition of a high-boiling solvent such as acetic acid to facilitate the reaction.[4]

Caption: General synthetic route to 1-substituted 5-oxopyrrolidine-3-carboxylic acids.

Detailed Experimental Protocol: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids

This protocol is adapted from methodologies reported for the synthesis of various 1-substituted derivatives and serves as a representative example.[4]

Materials:

-

Itaconic acid

-

Substituted aniline (or other primary amine)

-

Glacial acetic acid (optional)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, combine itaconic acid (1 equivalent) and the desired primary amine (1 equivalent).

-

For solvent-free conditions, heat the mixture to 140–165 °C with constant stirring for 2-4 hours.

-

Alternatively, add glacial acetic acid as a solvent and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If the product crystallizes, collect the solid by filtration. If not, pour the mixture into ice-cold water to induce precipitation.

-

Wash the crude product with cold water and then with a small amount of cold ethanol.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-substituted 5-oxopyrrolidine-3-carboxylic acid.

-

Characterize the final product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Physicochemical Properties and Structural Considerations

The physicochemical properties of 5-oxopyrrolidine-3-carboxylic acid derivatives are significantly influenced by the nature of the substituent at the 1-position. These properties, in turn, dictate the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |

| 5-Oxopyrrolidine-3-carboxylic acid | C₅H₇NO₃ | 129.11 | -1.2 | [5] |

| 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | C₁₇H₃₁NO₃ | 297.4 | 4.5 | [6] |

| 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid | C₁₁H₁₂N₂O₃ | 220.22 | -0.6 | [7] |

| 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid | C₁₁H₁₂N₂O₃ | 220.22 | -0.6 | [8] |

Table 1: Comparison of physicochemical properties of selected 5-oxopyrrolidine-3-carboxylic acid derivatives.

The data in Table 1 clearly demonstrates how the substituent at the 1-position alters the lipophilicity (as indicated by XLogP3) of the molecule. A long alkyl chain, such as in the 1-dodecyl derivative, significantly increases lipophilicity, which can enhance membrane permeability but may also lead to issues with aqueous solubility. Conversely, the introduction of a polar group like a pyridine ring maintains a lower lipophilicity, potentially improving solubility.

A Spectrum of Biological Activities and Therapeutic Applications

The 5-oxopyrrolidine-3-carboxylic acid scaffold has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities. The derivatization at the 1-position and other positions on the pyrrolidinone ring allows for the fine-tuning of activity against various biological targets.

Antimicrobial and Anticancer Activity

A significant body of research has focused on the development of 5-oxopyrrolidine derivatives as antimicrobial and anticancer agents.[2][9] For instance, derivatives bearing a 1-(4-acetamidophenyl) substituent have been used as precursors for compounds with potent activity against multidrug-resistant Staphylococcus aureus strains.[9] Furthermore, compounds with a 5-nitrothiophene substituent have demonstrated promising and selective antimicrobial activity.[4][9]

In the realm of oncology, certain derivatives have exhibited potent anticancer activity against cell lines such as A549 (lung carcinoma).[9] The mechanism of action is often attributed to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

Caption: Diverse biological activities of 5-oxopyrrolidine-3-carboxylic acid derivatives.

Anti-inflammatory Potential

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated as potent anti-inflammatory agents.[1][3] Some of these compounds have shown excellent activity against matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are key enzymes involved in inflammation and tissue remodeling.[1][3] The carboxylic acid moiety is often crucial for coordinating with the zinc ion in the active site of these enzymes.

Endothelin Receptor Antagonists

A series of pyrrolidine-3-carboxylic acids have been developed as potent and selective endothelin (ET) receptor antagonists, particularly for the ET(A) receptor subtype.[10] These compounds have potential applications in the treatment of cardiovascular diseases such as hypertension. The structure-activity relationship studies in this area have highlighted the importance of specific aromatic and lipophilic groups at various positions on the pyrrolidine ring for achieving high affinity and selectivity.[10]

Future Directions and Conclusion

The 5-oxopyrrolidine-3-carboxylic acid scaffold continues to be a highly attractive starting point for the design and development of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it a valuable tool in the arsenal of medicinal chemists.

Future research in this area will likely focus on:

-

Exploring novel substitutions at the 1-position and other positions to further expand the diversity of biological activities.

-

Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways through which these compounds exert their effects.

-

Optimization of pharmacokinetic properties to develop drug candidates with improved oral bioavailability and metabolic stability.

-

Application of computational modeling and in silico screening to guide the rational design of more potent and selective derivatives.

References

-

PubChem. (n.d.). 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[7]

-

PubChem. (n.d.). 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[8]

-

ResearchGate. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from a valid URL.[4]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Retrieved from a valid URL.[11]

-

ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from a valid URL.[1]

-

MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from a valid URL.[12]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from a valid URL.[13]

-

PMC. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. Retrieved from a valid URL.[2]

-

ResearchGate. (n.d.). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from a valid URL.

-

PubChem. (n.d.). 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[6]

-

ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from a valid URL.[3]

-

PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[5]

-

MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from a valid URL.[9]

-

PubMed. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. National Center for Biotechnology Information. Retrieved from a valid URL.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | C17H31NO3 | CID 111996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid | C11H12N2O3 | CID 4777987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid | C11H12N2O3 | CID 652923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Discovery and history of pyrrolidine-3-carboxylic acids

An In-depth Technical Guide to the Discovery and History of Pyrrolidine-3-Carboxylic Acids

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of pyrrolidine-3-carboxylic acids. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of this versatile scaffold in medicinal chemistry.

Introduction: The Significance of the Pyrrolidine-3-Carboxylic Acid Scaffold

Pyrrolidine-3-carboxylic acid is a non-proteinogenic cyclic amino acid that has garnered significant attention in medicinal chemistry. Its rigid, five-membered ring structure provides a valuable scaffold for the design of conformationally constrained analogues of various bioactive molecules. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, a crucial aspect in modern drug design. Furthermore, the carboxylic acid moiety and the secondary amine offer versatile handles for chemical modification, allowing for the exploration of a broad chemical space.

The strategic incorporation of the pyrrolidine-3-carboxylic acid core into drug candidates has been shown to improve pharmacokinetic properties, such as metabolic stability and oral bioavailability. Its ability to mimic or constrain the bioactive conformation of endogenous ligands makes it a privileged scaffold in the development of therapeutics targeting a wide range of diseases, including viral infections, cancer, and neurological disorders.

The Genesis of Discovery and Early Synthetic Endeavors

The journey of pyrrolidine-3-carboxylic acids from a chemical curiosity to a cornerstone of medicinal chemistry is marked by incremental yet significant advancements in synthetic organic chemistry. The initial explorations into the synthesis of this scaffold were driven by the desire to create constrained analogues of naturally occurring amino acids, particularly proline.

Early synthetic approaches were often multi-step, low-yielding, and lacked stereochemical control, which limited their practical application. One of the seminal methods involved the cyclization of glutamate derivatives, a process that, while conceptually straightforward, was fraught with challenges related to regioselectivity and the harsh reaction conditions required. These pioneering efforts, however, laid the groundwork for future innovations by highlighting the synthetic hurdles that needed to be overcome.

A significant breakthrough in the synthesis of pyrrolidine-3-carboxylic acids was the application of the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. This approach offered a more reliable route to the pyrrolidine ring system, although the subsequent functional group manipulations to install the carboxylic acid at the 3-position were often cumbersome.

Evolution of Synthetic Methodologies: A Modern Perspective

The limitations of early synthetic methods spurred the development of more efficient, stereoselective, and scalable routes to pyrrolidine-3-carboxylic acids. The following sections detail some of the key modern strategies that have become indispensable tools for medicinal chemists.

Asymmetric Synthesis via Chiral Pool Starting Materials

The use of readily available chiral starting materials, often derived from natural sources, has been a cornerstone of modern asymmetric synthesis. L-pyroglutamic acid, a derivative of L-glutamic acid, has emerged as a particularly valuable starting material for the enantioselective synthesis of pyrrolidine-3-carboxylic acids.

Experimental Protocol: Enantioselective Synthesis from L-Pyroglutamic Acid

-

Protection of the Amine: The secondary amine of L-pyroglutamic acid is protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps.

-

Activation of the Carboxylic Acid: The carboxylic acid is activated, typically by conversion to an acid chloride or by using a coupling agent, to facilitate the introduction of a two-carbon unit.

-

Chain Extension: The activated carboxylic acid is reacted with a suitable nucleophile, such as the enolate of a malonic ester derivative, to extend the carbon chain.

-

Reduction and Cyclization: The keto group is reduced, and the ester is hydrolyzed. Subsequent intramolecular cyclization, often under acidic or basic conditions, affords the desired pyrrolidine ring system.

-

Deprotection: The protecting groups are removed to yield the final pyrrolidine-3-carboxylic acid.

The rationale behind using a chiral pool starting material like L-pyroglutamic acid is to transfer the inherent stereochemistry of the starting material to the final product, thus avoiding the need for chiral resolutions or expensive asymmetric catalysts.

Rhodium-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation has revolutionized the synthesis of chiral molecules. In the context of pyrrolidine-3-carboxylic acids, this approach often involves the hydrogenation of a prochiral enamine precursor in the presence of a chiral rhodium catalyst.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

-

Synthesis of the Enamine Precursor: A suitable β-keto ester is condensed with a chiral amine to form a prochiral enamine.

-

Asymmetric Hydrogenation: The enamine is hydrogenated under a hydrogen atmosphere using a chiral rhodium catalyst, such as one derived from a BINAP or DuPhos ligand. The choice of ligand is critical for achieving high enantioselectivity.

-

Deprotection and Cyclization: The chiral auxiliary is removed, and the resulting amino ester is cyclized to form the pyrrolidine ring.

-

Ester Hydrolysis: The ester is hydrolyzed to afford the final pyrrolidine-3-carboxylic acid.

The key to the success of this method lies in the ability of the chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other during the hydrogenation step.